molecular formula C9H18ClNO B2675374 5-Cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride CAS No. 1896454-15-1

5-Cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride

Cat. No. B2675374
CAS RN: 1896454-15-1
M. Wt: 191.7
InChI Key: LNIADMOENZBEIA-UHFFFAOYSA-N
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Description

5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1896454-15-1 . It has a molecular weight of 191.7 . The compound is stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI Code for 5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is 1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Cyclobutyl-5-methylpyrrolidin-3-ol hydrochloride is an oil at room temperature . The compound has a molecular weight of 191.7 .

Scientific Research Applications

Antipsychotic and Anticonvulsant Properties

  • Research on novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, including structural analogs of pyrrolidine, demonstrated potential for the development of treatments targeting alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These compounds have shown high potency in binding studies, suggesting their relevance in exploring new antipsychotic medications (Barlocco et al., 1999).

Antimicrobial Activity

  • The synthesis and evaluation of novel succinimide derivatives, including pyrrolidine-2,5-diones, revealed promising in vitro antifungal activities against several test fungi. This highlights the potential of these compounds in the development of new antifungal agents, with specific derivatives showing significant inhibitory activities (Cvetković et al., 2019).

Chemotherapeutic Potential

  • Studies on cyclopropyl and cyclobutyl epothilone analogues have identified potent tubulin polymerization promoters and cytotoxic agents. These compounds, structurally related to pyrrolidine derivatives through their cyclobutyl moieties, have demonstrated the potential for the development of new chemotherapeutic agents with potent biological properties (Nicolaou et al., 2001).

Antiviral Research

  • The asymmetric synthesis of N-acylpyrrolidine on a multi-kilogram scale for the inhibition of HCV polymerase showcases the importance of pyrrolidine derivatives in antiviral research. The methodology developed offers a scalable approach to producing key intermediates for antiviral drug synthesis (Agbodjan et al., 2008).

Neuropharmacological Applications

  • GSK189254, a novel histamine H3 receptor antagonist, binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. This research demonstrates the utility of cyclobutyl-containing compounds in exploring treatments for cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclobutyl-5-methylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(7-3-2-4-7)5-8(11)6-10-9;/h7-8,10-11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIADMOENZBEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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